(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of substituted naphthalenes. It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 1st position of the tetrahydronaphthalene ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), thiolate ions (RS-)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Substituted naphthalenes with different functional groups
Scientific Research Applications
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidine derivatives: Widely used in drug discovery due to their biological activity and structural diversity.
Uniqueness: (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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